N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a highly interesting compound known for its potential applications in medicinal chemistry and biological sciences. With a complex structure incorporating various functional groups, it offers a broad spectrum of chemical reactivity and interaction possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide often starts with the preparation of the starting materials: 3-ethoxy-2-hydroxybenzaldehyde, 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, and hydrazine hydrate. The condensation reaction is typically performed under reflux conditions in ethanol, where the aldehyde and hydrazide undergo nucleophilic addition followed by dehydration to form the final product.
Industrial Production Methods
On an industrial scale, the production process may involve automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the compound from reaction byproducts.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is known to undergo several types of chemical reactions, including:
Oxidation: : The hydroxyl group on the aromatic ring can be oxidized to form a carbonyl group.
Reduction: : The imine bond can be reduced to form a secondary amine.
Substitution: : Halogenation of the aromatic ring can lead to various substituted derivatives.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Halogenating agents: : Bromine (Br2), iodine monochloride (ICl).
Major Products Formed
Scientific Research Applications
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has found several applications across various scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigating the interaction with biomolecules, such as proteins and nucleic acids, and studying its effects on biological pathways.
Medicine: : Potential therapeutic applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Used in the development of new materials with unique chemical properties and functions.
Mechanism of Action
The mechanism by which N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exerts its effects is highly dependent on its specific application:
Molecular Targets: : It can interact with enzymes, receptors, or other proteins, inhibiting or activating specific biological pathways.
Pathways Involved: : These interactions may affect oxidative stress pathways, inflammatory response, or cellular proliferation.
Comparison with Similar Compounds
When compared to similar compounds, such as other pyrazole derivatives, N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity. Similar compounds include:
N-(4-methyl-3-phenyl-1H-pyrazol-5-yl)-benzamide
4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
(E)-2-(1H-pyrazol-4-yl)hydrazone-1-phenylethanone
These compounds share some structural similarities but vary in their functional groups and overall chemical behavior. The unique ethoxy and hydroxy substituents on the aromatic ring of this compound contribute to its distinctive properties and applications.
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-16-11-7-10-15(19(16)25)12-21-24-20(26)18-13(2)17(22-23-18)14-8-5-4-6-9-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFWDPWGONUUCR-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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